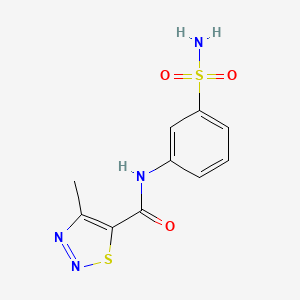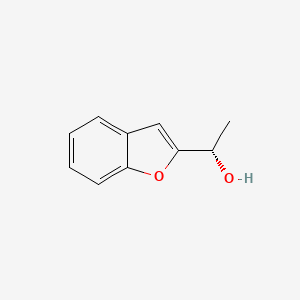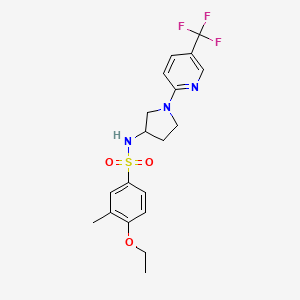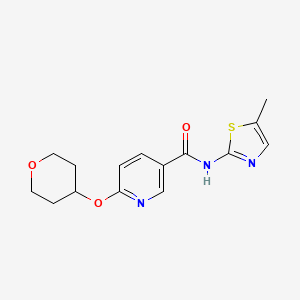
2-Hydrazinyl-4,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-4,6-dimethylpyridine is an organic compound with the molecular formula C6H10N4 . It is a solid substance and is typically stored in an inert atmosphere, under -20°C .
Molecular Structure Analysis
The molecular weight of this compound is 138.17 . The InChI code for this compound is 1S/C6H10N4/c1-4-3-5(2)9-6(8-4)10-7/h3H,7H2,1-2H3, (H,8,9,10) .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 138.17 . The compound is typically stored in an inert atmosphere, under -20°C .Applications De Recherche Scientifique
Molecular Docking and Antimicrobial Activity
- Synthesis and Biological Activities: A study by Flefel et al. (2018) synthesized various pyridine derivatives, including those starting from 2-hydrazinyl-4,6-dimethylpyridine. These compounds showed antimicrobial and antioxidant activities, indicating potential applications in pharmacology.
Crystal Structure Analysis
- Structural Characterization: The work of Al-Dajani et al. (2011) focused on the crystal structure of a related compound, 2-Amino-4,6-dimethylpyridinium chloride dihydrate, illustrating the utility of such compounds in crystallography.
Microwave-Assisted Synthesis
- Enhanced Synthesis Techniques: Research by Zhang et al. (2010) used microwave irradiation to synthesize pyridine derivatives from 2,6-dimethylpyridine, showcasing advanced methods for creating similar compounds.
Metal Ion Detection
- Copper(II) Recognition: A study by Xiao (2012) developed a pyridine derivative for detecting Copper(II) ions, indicating its potential use in chemical sensing applications.
Ion Mobility Spectrometry
- Chemical Standards in Spectrometry: Eiceman et al. (2003) explored the use of dimethylpyridine compounds in ion mobility spectrometry, a field relevant to the analysis of similar pyridine derivatives (Eiceman, Nazarov & Stone, 2003).
Antiviral Activity
- Anti-Hepatitis B Virus Activity: Research by El‐Sayed, Ramiz & Abdel-Rahman (2009) investigated the antiviral effects of pyrazolo[3,4-d]pyrimidine derivatives, which could be related to the applications of this compound in antiviral drug development.
Crystallographic Studies and Supramolecular Interactions
- Non-Classical Supramolecular Interactions: A study by Haddad, AlDamen & Willett (2006) on the structures of 2-amino-4,6-dimethylpyridinium tetrahalocuprate (II) salts highlighted the significance of non-classical interactions, relevant to the study of pyridine derivatives in crystallography.
Hydrazide Derivatives for Corrosion Inhibition
- Corrosion Inhibition in Metals: Abdallah, Ahmed, and Saleh (2016) synthesized a novel hydrazide derivative for use as a corrosion inhibitor for mild steel, suggesting applications in material science and engineering (Abdallah, Ahmed & Saleh, 2016).
Safety and Hazards
The compound is classified as a warning hazard according to GHS07 . The hazard statements associated with it are H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(4,6-dimethylpyridin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-6(2)9-7(4-5)10-8/h3-4H,8H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIFAGOIDKXWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2671167.png)
![1-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2671168.png)
![2-Chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]propan-1-one](/img/structure/B2671169.png)

![2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2671172.png)




![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane](/img/structure/B2671182.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2671183.png)

